Furanether A

Description

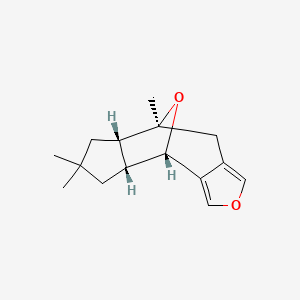

Structure

2D Structure

3D Structure

Properties

CAS No. |

72601-35-5 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(1S,8S,9S,13R)-8,11,11-trimethyl-4,14-dioxatetracyclo[6.5.1.02,6.09,13]tetradeca-2,5-diene |

InChI |

InChI=1S/C15H20O2/c1-14(2)5-10-12(6-14)15(3)4-9-7-16-8-11(9)13(10)17-15/h7-8,10,12-13H,4-6H2,1-3H3/t10-,12+,13+,15+/m1/s1 |

InChI Key |

ILACEZQKVDMRMW-HTUGSXCWSA-N |

Isomeric SMILES |

C[C@@]12CC3=COC=C3[C@@H](O1)[C@H]4[C@@H]2CC(C4)(C)C |

Canonical SMILES |

CC1(CC2C(C1)C3(CC4=COC=C4C2O3)C)C |

Origin of Product |

United States |

Isolation and Origin of Furanether a

Mycological Origins of Furanether A and Associated Fungal Genera

The presence of this compound has been confirmed in several species of fungi, primarily belonging to the genera Russula and Lactarius. These mushrooms are known for producing a rich diversity of secondary metabolites, including various sesquiterpenes with unique chemical structures and biological activities.

This compound was first isolated from the mushroom Russula sardonia. chemistryviews.org This species is a key source for the compound, and its discovery was part of broader investigations into the chemical constituents of this fungus. researchgate.net Research on Russula sardonia led to the identification of three new sesquiterpenes: this compound, furosardonin A, and sardonialactone A. researchgate.net Alongside these novel compounds, other known substances such as lactaral, vellerolactone, two furan (B31954) alcohols, lactarorufin A, and cerevisterol (B30100) were also isolated. researchgate.net The identification of this compound from this mushroom has spurred further research, including its total synthesis. chemistryviews.orgthieme-connect.com

The compound this compound has also been successfully isolated from Lactarius scrobiculatus. thieme-connect.comthieme-connect.com This mushroom species is a rich source of lactarane sesquiterpenes. researchgate.net Extractions from Lactarius scrobiculatus have yielded a variety of furanosesquiterpenes, including this compound and its counterpart, Furanether B. researchgate.netresearchgate.net Other compounds isolated from this mushroom include furoscrobiculins A-D, lactaral, and furandiol. researchgate.netresearchgate.net

This compound has been identified in ethanol (B145695) extracts of Lactarius necator. capes.gov.brmolaid.com In addition to this compound, these extracts were found to contain other known sesquiterpenes, including 3,8-oxa-13-hydroxy-lactar-6-en-5-oic acid γ-lactone. researchgate.netcapes.gov.br The presence of this compound in L. necator further establishes the Lactarius genus as a significant source of this particular sesquiterpenoid. capes.gov.br

Table 1: Fungal Sources of this compound

| Fungal Species | Genus | Family | Reference(s) |

| Russula sardonia | Russula | Russulaceae | chemistryviews.org, researchgate.net |

| Lactarius scrobiculatus | Lactarius | Russulaceae | researchgate.net, thieme-connect.com |

| Lactarius necator | Lactarius | Russulaceae | capes.gov.br, researchgate.net |

Isolation of this compound from Lactarius scrobiculatus

Methodological Approaches to Natural Product Isolation of this compound

The isolation of this compound from its natural fungal sources involves a multi-step process typical for the extraction and purification of secondary metabolites. researchgate.net The general procedure begins with the extraction of the compound from the fungal matrix, followed by purification to obtain the pure substance. nih.gov

The initial step involves extracting the chemical constituents from the fruiting bodies of the mushrooms. researchgate.net For instance, an ethanol extract of Lactarius necator was used to successfully isolate this compound. researchgate.netcapes.gov.br Conventional methods like maceration or Soxhlet extraction are often employed, using organic solvents to draw out the desired compounds from the dried and powdered fungal material. researchgate.net

Following extraction, the crude extract contains a complex mixture of compounds. To isolate this compound, various chromatographic techniques are utilized. These methods separate molecules based on their physical and chemical properties. nih.govrsc.org A common approach involves a combination of chromatographic methods for purification. researchgate.net This may include:

Liquid-Solid Chromatography: Techniques such as vacuum liquid chromatography (VLC) or flash chromatography (FC) are often used for initial fractionation of the crude extract. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is frequently employed to isolate the compound to a high degree of purity. nih.gov

The structure and stereochemistry of the isolated this compound are then elucidated using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, and by chemical correlation to known compounds. researchgate.net

Structural Elucidation of Furanether a

Overview of the Tetracyclic Framework of Furanether A

This compound is a tetracyclic furanosesquiterpene characterized by a rigid and compact molecular structure. chemistryviews.orgresearchgate.net This framework consists of four fused rings, creating a complex three-dimensional arrangement. The molecule's core architecture is a key determinant of its biological properties, such as its observed antifeedant activity, which can deter animals from feeding. chemistryviews.org The total synthesis of (±)-furanether A was first achieved in 13 linear steps, a process that underscored the complexity of assembling its distinctive tetracyclic skeleton. nih.govacs.org

Table 1: Key Structural Features of this compound

| Feature | Description | Reference |

| Classification | Furanosesquiterpene | researchgate.netresearchgate.net |

| Ring System | Tetracyclic (four fused rings) | chemistryviews.orgnih.gov |

| Core Moiety | 1-Methyl-8-oxabicyclo[3.2.1]octane | chemistryviews.orgresearchgate.net |

| Key Structural Challenge | Two vicinal quaternary carbon centers | nih.gov |

Detailed Analysis of the 1-Methyl-8-oxabicyclo[3.2.1]octane Core

Central to the structure of this compound is the 1-methyl-8-oxabicyclo[3.2.1]octane core. chemistryviews.orgresearchgate.net This bicyclic ether system forms a significant portion of the molecule's tetracyclic framework. The "8-oxabicyclo" designation indicates that an oxygen atom serves as a bridge, creating the bicyclic structure, and the "[3.2.1]" denotes the lengths of the bridges connecting the two bridgehead carbons. The presence of a methyl group at the bridgehead carbon (C-1) adds to the structural complexity. chemistryviews.org The successful construction of this core is a pivotal moment in the total synthesis of this compound. Notably, a unique tandem sequence involving C-H oxidation, an oxa- researchgate.netresearchgate.net Cope rearrangement, and an aldol (B89426) cyclization was developed to construct this key moiety in a single step. nih.govacs.org This particular structural motif is also found in other bioactive natural products, making the synthetic strategies developed for this compound relevant to a broader class of compounds. chemistryviews.org

Stereochemical Configuration of this compound: Analysis of Contiguous Stereocenters

The stereochemistry of this compound is particularly complex, defined by the presence of four contiguous stereocenters. chemistryviews.org Stereocenters are carbon atoms bonded to four different groups, leading to the possibility of various three-dimensional arrangements (stereoisomers). The term "contiguous" signifies that these four stereocenters are located next to each other in the carbon skeleton. This arrangement creates a significant synthetic challenge, as the specific spatial orientation of each center relative to the others must be precisely controlled. Furthermore, the structure contains two vicinal quaternary carbon centers, meaning two adjacent carbon atoms are each bonded to four other carbon atoms, which adds another layer of steric hindrance and synthetic difficulty. nih.gov The elucidation of this precise stereochemical configuration is crucial for understanding the molecule's interaction with biological systems.

Advanced Spectroscopic Techniques in this compound Structure Determination

The determination of the complex, three-dimensional structure of this compound relies on a combination of advanced spectroscopic methods. researchgate.net While specific data for the initial isolation is detailed in specialized literature, the process generally follows a standard approach in organic chemistry for structure elucidation. studypug.comsciepub.com Each technique provides unique and complementary pieces of information that, when combined, reveal the complete molecular architecture.

Mass Spectrometry (MS): This technique is the first step to determine the molecular weight and molecular formula of the compound. studypug.comsciepub.com High-resolution mass spectrometry would provide the exact mass, allowing for the unambiguous determination of the elemental composition (C₁₅H₂₀O₂).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. numberanalytics.com In the case of this compound, characteristic absorption bands would indicate the presence of the ether linkage (C-O-C) within the 8-oxabicyclo[3.2.1]octane core and vibrations associated with the furan (B31954) ring. studypug.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. numberanalytics.com

¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These advanced experiments are essential for piecing together the molecular puzzle. They establish correlations between protons and carbons, allowing chemists to map out the connectivity of the entire molecule and assemble the tetracyclic skeleton. researchgate.net The stereochemistry, including the relative configuration of the four contiguous stereocenters, is often determined using the Nuclear Overhauser Effect (NOE), which measures the through-space proximity of different protons.

In many cases, particularly for confirming the structure of a synthesized natural product, single-crystal X-ray crystallography is used. This technique provides an unequivocal 3D model of the molecule, definitively establishing both its connectivity and absolute stereochemistry. researchgate.netacs.org

Table 2: Role of Spectroscopic Techniques in Elucidating this compound's Structure

| Spectroscopic Technique | Information Provided | Reference |

| Mass Spectrometry (MS) | Molecular weight and molecular formula | studypug.comsciepub.com |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., ether) | studypug.comnumberanalytics.com |

| ¹H and ¹³C NMR Spectroscopy | Carbon-hydrogen framework and chemical environments | sciepub.comnumberanalytics.com |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Atomic connectivity and spatial arrangement (stereochemistry) | researchgate.netsciepub.com |

| X-ray Crystallography | Definitive 3D structure and absolute stereochemistry | researchgate.netacs.org |

Chemical Synthesis of Furanether a and Analogues

Semisynthesis Approaches to Furanether A Precursors

As of the latest available research, the scientific literature does not describe any semisynthesis approaches for creating this compound or its immediate precursors. Chemical synthesis efforts have been directed towards de novo total synthesis, starting from simple, commercially available materials rather than modifying existing natural products.

Total Synthesis Strategies for (±)-Furanether A

The primary route to obtaining this compound has been through total synthesis, a process of constructing the complex molecule from the ground up. This approach allows for the creation of the molecule's intricate structure and provides a pathway for producing analogues for further study.

Early Synthetic Challenges in this compound Total Synthesis

Prior to its first successful synthesis, the construction of this compound was considered a significant hurdle for synthetic chemists. A major challenge was the molecule's unique and complex tetracyclic core, which includes a 1-methyl-8-oxabicyclo[3.2.1]octane moiety and four contiguous stereocenters. This rigid, bowl-shaped molecular skeleton presented considerable difficulty in assembling the interconnected ring systems with the correct spatial orientation. While synthetic routes to the related compound Furanether B had been reported, a viable strategy for this compound remained elusive, underscoring the specific structural challenges it posed.

Pioneering Total Synthesis of (±)-Furanether A by Zhu and Wang

The success of the Zhu and Wang synthesis hinged on a novel and efficient strategy for constructing the core structure. The key step was a unique tandem cascade reaction sequence that rapidly assembled the rigid tetracyclic skeleton in a single step. nih.govacs.org This pivotal sequence involved a C–H oxidation, an oxa- thieme-connect.comthieme-connect.com Cope rearrangement, and an aldol (B89426) cyclization. chemistryviews.orgnih.gov

The synthesis commenced with readily available starting materials, ethyl 2-oxopropanoate and a simple enone. chemistryviews.org A crucial [4+2] cycloaddition reaction, a type of Diels-Alder reaction, was employed to combine these initial components. chemistryviews.org Specifically, the reaction involved Danishefsky's diene, which reacted with the starting materials to form a key enone intermediate, setting the stage for subsequent transformations. thieme-connect.com

Following the initial cycloaddition, the furan (B31954) moiety of this compound was constructed. The strategy involved the epoxidation of a ketone intermediate. thieme-connect.com This was followed by an acid-promoted cascade reaction where the epoxide ring opened, leading to a cyclization and subsequent aromatization to furnish the stable furan ring system. chemistryviews.orgthieme-connect.com This intermediate was then advanced through several more steps, including the installation of a Weinreb amide, before the final construction of the tetracyclic core. chemistryviews.org

Tandem C–H Oxidation/Oxa-[5][5] Cope Rearrangement/Aldol Cyclization Sequence

Strategic Innovations in Constructing the Rigid Tetracyclic Skeleton

The primary strategic innovation in the synthesis of this compound was the development and application of the tandem C–H oxidation/oxa- acs.orgacs.org Cope rearrangement/aldol cyclization sequence. acs.orgnih.gov This powerful, one-step reaction allowed for the rapid assembly of the complex and rigid tetracyclic core of the molecule. acs.orgnih.gov This approach is particularly noteworthy for its ability to construct the 1-methyl-8-oxabicyclo[3.2.1]octane moiety, which includes two adjacent and sterically hindered quaternary carbon centers. nih.gov The success of this strategy represents a significant advancement, as prior to this work, no total synthesis of this compound had been reported, largely due to the challenges posed by its unique molecular architecture. acs.org

Comparative Synthetic Strategies Towards this compound and Related Furan Ethers

The synthesis of this compound can be contrasted with the strategies developed for related lactarane sesquiterpenes, such as Furanether B. While both share a furan-containing structure, the approaches to their total synthesis have been notably different, reflecting the distinct structural challenges each molecule presents.

Distinct Approaches in Total Synthesis of Furanether B and Other Lactarane Sesquiterpenes

In contrast to the limited synthetic history of this compound before its first total synthesis, several strategies have been reported for Furanether B. acs.org These approaches often rely on different methodologies for constructing the core carbon framework.

A common strategy in the synthesis of lactarane sesquiterpenes like Furanether B involves the initial construction of a hydroazulene skeleton. acs.orgresearchgate.net For instance, the research groups of Wijnberg and Tanino prepared the key tricyclic skeleton of Furanether B from a hydroazulene-type intermediate via an intramolecular cyclization. acs.org This contrasts with the this compound synthesis, where the tetracyclic system was formed directly through the tandem cascade reaction without proceeding through a distinct hydroazulene intermediate.

The synthesis of Furanether B has leveraged a variety of cycloaddition reactions. One notable example is the use of a novel [5+2] cycloaddition reaction between a silyloxyallene and a dicobalt hexacarbonyl propargyl cation species to construct the functionalized hydroazulene skeleton. researchgate.net Other approaches have employed the Pauson-Khand cycloaddition as a key step to build the core structure. researchgate.netrsc.org These methods differ significantly from the tandem C-H oxidation and rearrangement cascade that was central to the successful synthesis of this compound. acs.org

| Compound | Key Synthetic Strategy | Core Skeleton Intermediate | Notable Reactions | Source |

| This compound | Tandem C–H Oxidation/Oxa- acs.orgacs.org Cope Rearrangement/Aldol Cyclization | 1-methyl-8-oxabicyclo[3.2.1]octane | Tandem Cascade | acs.orgnih.gov |

| Furanether B | Construction from hydroazulene skeleton | Hydroazulene | [5+2] Cycloaddition, Pauson-Khand Reaction | acs.orgresearchgate.netresearchgate.net |

Hydroazulene Skeleton Construction Methodologies

Rational Design and Synthetic Pathways for this compound Analogues

The quest for novel this compound analogues is driven by the desire to understand the structure-activity relationships that govern its biological function. By systematically modifying different parts of the molecule, chemists can probe the importance of various functional groups and stereocenters. The design of synthetic pathways for these analogues often involves convergent strategies, where key fragments of the molecule are synthesized separately and then coupled together.

Strategies for 8-Oxabicyclo[3.2.1]octane Core Analogue Synthesis

The 8-oxabicyclo[3.2.1]octane core is a key structural motif found in a variety of biologically active natural products, and its synthesis has been a significant focus of chemical research. nih.gov The rigid, conformationally defined nature of this bicyclic system makes it an attractive scaffold for the development of new therapeutic agents. smolecule.com A number of synthetic strategies have been developed to access this core structure, often with a high degree of stereocontrol.

One prominent approach involves cycloaddition reactions . The [3 + 4] cycloaddition of oxyallyl carbocations with furan or its derivatives has been utilized to construct the 8-oxabicyclo[3.2.1]oct-6-en-3-one system, a versatile intermediate. smolecule.com Another powerful method is the intermolecular [5+2] cycloaddition of pyrylium (B1242799) ion intermediates with electron-rich alkenes, which is often promoted by a dual catalyst system to achieve high enantioselectivity. nih.gov This approach provides a direct route to the 8-oxabicyclo[3.2.1]octane framework and installs a reactive α,β-unsaturated ketone, which can be further elaborated. nih.gov

Tandem reactions offer an efficient means of constructing the bicyclic core in a single step from simpler starting materials. For instance, a tandem C–H oxidation/oxa- ugent.beugent.be Cope rearrangement/aldol reaction of allylic silylethers has been successfully developed. rsc.org This reaction, promoted by reagents such as tempo oxoammonium tetrafluoroborate (B81430) (T+BF4−)/ZnBr2, allows for the efficient construction of a wide range of 8-oxabicyclo[3.2.1]octane analogues. smolecule.comrsc.org

Transition metal-catalyzed reactions have also proven to be highly effective. A gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement provides access to 8-oxabicyclo[3.2.1]octanes with excellent efficiency and complete diastereoselectivity. researchgate.net Furthermore, nickel-catalyzed desymmetrization of alkynyl-cyclohexadienones via oxidative cyclization and subsequent formal [4+2] cycloaddition processes has been shown to produce highly enantioenriched hydronaphtho[1,8-bc]furans containing five contiguous chiral centers. nih.gov This method is notable for its excellent chemo-, regio-, diastereo-, and enantioselectivity. nih.gov

The versatility of the 8-oxabicyclo[3.2.1]octane core is further highlighted by its use as a precursor for other important scaffolds. For example, it can be converted to the 8-azabicyclo[3.2.1]octane core, which is central to the tropane (B1204802) family of alkaloids. smolecule.com This transformation opens up avenues for the synthesis of a diverse array of biologically active compounds. d-nb.info

Table 1: Synthetic Strategies for the 8-Oxabicyclo[3.2.1]octane Core

| Strategy | Key Reaction | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Cycloaddition | [3+4] Cycloaddition | Oxyallyl carbocations | Access to various derivatives. | smolecule.com |

| Cycloaddition | [5+2] Cycloaddition | Dual catalyst system (achiral thiourea (B124793) and chiral primary aminothiourea) | Highly enantioselective, provides a reactive α,β-unsaturated ketone for further elaboration. | nih.gov |

| Tandem Reaction | C–H oxidation/oxa- ugent.beugent.be Cope rearrangement/aldol reaction | T+BF4−/ZnBr2 | Efficient construction with a wide substrate scope. | smolecule.comrsc.org |

| Transition Metal Catalysis | 1,3-Acyloxy migration/Ferrier rearrangement | Gold catalyst | High efficiency and complete diastereoselectivity. | researchgate.net |

| Transition Metal Catalysis | Desymmetrization by oxidative cyclization/[4+2] cycloaddition | Nickel catalyst | Highly enantioselective, produces multiple contiguous chiral centers. | nih.gov |

| Derivatization | From 8-oxabicyclo[3.2.1]oct-6-en-3-one | - | Precursor to the 8-azabicyclo[3.2.1]octane core of tropane alkaloids. | smolecule.com |

Derivatization Methods for Furan-Containing Scaffolds

The furan moiety within this compound and its analogues presents a versatile handle for chemical modification. Derivatization of the furan ring can lead to new compounds with altered physical, chemical, and biological properties. Several methods have been developed to functionalize furan-containing scaffolds, enabling the introduction of a wide range of substituents and the construction of more complex molecular architectures.

One common strategy involves the oxidation of the furan ring . Selective in situ oxidation of a furan moiety can generate a highly reactive oxo-enal species. ugent.be This intermediate can then react with nucleophiles, such as complementary bases in DNA strands, to form stable cross-linked products. ugent.be This furan-oxidation-labeling technology has been utilized for the post-synthetic derivatization of furan-containing peptides in solution. ugent.be

Cycloaddition reactions are another powerful tool for furan derivatization. The Diels-Alder reaction, a [4+2] cycloaddition, can be employed to construct polycyclic scaffolds from furan precursors. researchgate.net For instance, the reaction of furan with a suitable dienophile can lead to the formation of a bridged bicyclic adduct, which can then be further modified. mdpi.com Intramolecular [4+2] cycloadditions of allenes with arenes have also been reported to give rapid access to rigid polycyclic scaffolds. researchgate.net

The synthesis of calix[n]furans , macrocycles composed of furan units linked by methylene (B1212753) bridges, and their subsequent derivatization has been achieved through a one-pot condensation of furan and acetone. researchgate.net These macrocycles can be converted to cyclic polyketones and ethylene-bridged cyclic isopyrazoles, providing a platform for host-guest chemistry. researchgate.net

Furthermore, metal-catalyzed cross-coupling reactions can be used to introduce substituents onto the furan ring. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The development of solid-supported scaffold building blocks decorated with handles for modern ligation techniques like click chemistry and Staudinger ligation offers a versatile approach to the synthesis of complex furan-containing molecules. ugent.be

Table 2: Derivatization Methods for Furan-Containing Scaffolds

| Method | Key Transformation | Application | Key Features | Reference |

|---|---|---|---|---|

| Oxidation | Furan to oxo-enal | Post-synthetic modification of peptides and oligonucleotides. | Generates a highly reactive intermediate for reaction with nucleophiles. | ugent.be |

| Cycloaddition | [4+2] Diels-Alder reaction | Construction of polycyclic scaffolds. | Forms bridged bicyclic adducts. | researchgate.netmdpi.com |

| Macrocyclization | Condensation of furan and acetone | Synthesis of calix[n]furans. | Creates macrocyclic hosts for further derivatization. | researchgate.net |

| Ligation Chemistry | Click chemistry, Staudinger ligation | Solid-phase synthesis of complex molecules. | Utilizes functional handles on solid-supported scaffolds. | ugent.be |

Biosynthetic Investigations of Furanether a

Hypothetical Biosynthetic Routes to Furanether A

The biosynthesis of virtually all sesquiterpenoids originates from the C15 precursor, farnesyl pyrophosphate (FPP). plos.orgnih.gov The construction of this compound's intricate carbon skeleton is likely initiated by the cyclization of FPP, a process catalyzed by a specific terpene synthase. Given the structural diversity of sesquiterpenoids, which arise from different cyclization cascades of the farnesyl cation, the pathway to this compound can be postulated to proceed through key carbocationic intermediates. beilstein-journals.orgplos.org

A plausible hypothetical route commences with the ionization of FPP to form a farnesyl cation, which then undergoes a series of cyclizations. Many furanosesquiterpenoids are thought to derive from germacrane-type intermediates. dergipark.org.tr Therefore, a primary cyclization could lead to a germacrene A-like cation. Subsequent transformations, including intramolecular attacks and hydride shifts, would be necessary to form the fused ring system.

The formation of the furan (B31954) ring itself is often a later step in the biosynthesis of furanoterpenoids. nsf.govnih.gov One proposed general mechanism involves the oxidation and subsequent cyclization of a suitable precursor. For instance, the biosynthesis of furanoclerodanes in the mint family involves the oxidative cyclization of a clerodane backbone, a reaction catalyzed by cytochrome P450 monooxygenases. nih.govbeilstein-journals.org A similar enzymatic step can be hypothesized for this compound, where a specific oxidized sesquiterpenoid intermediate undergoes enzyme-mediated cyclization and dehydration to form the furan moiety.

The distinctive 8-oxabicyclo[3.2.1]octane core is another key structural feature. Synthetic studies have demonstrated that this motif can be constructed through a tandem sequence involving C–H oxidation, an oxa- nih.govnih.gov Cope rearrangement, and an aldol (B89426) cyclization. jst.go.jp It is conceivable that a similar cascade, guided by one or more enzymes, could occur in nature to forge this bridged ether system in the biosynthesis of this compound. An alternative biomimetic route to this motif has been proposed involving the photoirradiation of a humulene-type sesquiterpenoid in the presence of a Lewis acid, suggesting that environmental factors could also play a role in the formation of such structures from polyene terpenes. d-nb.info

Table 1: Postulated Key Precursors and Intermediates in this compound Biosynthesis

| Precursor/Intermediate | Proposed Role | Relevant Analogy |

| Farnesyl pyrophosphate (FPP) | Universal C15 precursor for sesquiterpenoids. | Biosynthesis of all sesquiterpenoids. plos.org |

| Germacrene A cation | Key monocyclic intermediate. | Precursor to many germacranolide sesquiterpenes. dergipark.org.tr |

| Oxidized sesquiterpenoid | Precursor to the furan ring. | Furanoclerodane biosynthesis. nih.gov |

| Allylic silylether analog | Precursor to the 8-oxabicyclo[3.2.1]octane core. | Synthetic routes to 8-oxabicyclo[3.2.1]octanes. jst.go.jp |

Mechanistic Postulations for Enzymatic Transformations in this compound Biogenesis

The hypothetical biosynthetic pathway for this compound would necessitate a suite of specialized enzymes to catalyze the key transformations. The mechanistic details of these enzymatic reactions can be inferred from studies on analogous systems.

Furan Ring Formation: The formation of the furan ring in many natural products is catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govnih.govbeilstein-journals.orgresearchgate.net These enzymes are known to perform a wide range of oxidative reactions, including the functionalization of unactivated C-H bonds. researchgate.net In the context of this compound, a CYP enzyme could hydroxylate a specific carbon on a late-stage sesquiterpenoid intermediate. This hydroxylated intermediate could then undergo further oxidation and cyclization, possibly involving the loss of water, to yield the aromatic furan ring. beilstein-journals.org For example, the biosynthesis of furanoditerpenoids in switchgrass involves CYP71Z family enzymes that directly add a furan ring to diterpene alcohol intermediates. nih.govresearchgate.net A similar mechanism, where a specific CYP enzyme recognizes a complex sesquiterpenoid alcohol, is a strong possibility for this compound.

8-Oxabicyclo[3.2.1]octane Core Assembly: The construction of the bridged ether system likely involves a complex and potentially enzyme-catalyzed rearrangement. The synthetic precedent of a tandem C-H oxidation/oxa- nih.govnih.gov Cope rearrangement/aldol cyclization provides a chemically sound model. jst.go.jpresearchgate.net An enzyme capable of catalyzing a Cope rearrangement, a type of pericyclic reaction, would be a "pericyclase". rsc.orgucla.edu While once thought to be rare in biology, enzyme-catalyzed Cope rearrangements are now being discovered with increasing frequency, such as in the biosynthesis of hapalindole alkaloids. ucla.edu It is plausible that a specific "this compound synthase" could bind a suitable acyclic or macrocyclic precursor, positioning it optimally for a cascade of reactions, including an oxa-Cope rearrangement, to form the thermodynamically stable bridged bicyclic core. The enzyme's active site would provide the specific environment and catalytic residues (e.g., acids or bases) to lower the activation energy for this otherwise challenging transformation. ucla.edu

Table 2: Proposed Enzymatic Steps and Mechanisms

| Transformation | Proposed Enzyme Class | Postulated Mechanism |

| Initial Cyclization of FPP | Terpene Synthase | Formation of a germacrene-like carbocationic intermediate through a series of electrophilic cyclizations. |

| Furan Ring Formation | Cytochrome P450 Monooxygenase | Regio- and stereospecific oxidation of a precursor, followed by cyclization and dehydration to form the furan ring. nih.govnih.gov |

| 8-Oxabicyclo[3.2.1]octane Formation | Pericyclase / Rearrangase | Enzyme-catalyzed oxa- nih.govnih.gov Cope rearrangement of a suitably configured precursor, followed by subsequent cyclization steps. rsc.orgucla.edu |

Isotopic Labeling and Precursor Tracking in Furanic Natural Product Biosynthesis

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. slideshare.netnih.govcreative-proteomics.com By feeding an organism with a precursor molecule enriched with a stable isotope (e.g., ¹³C, ²H, ¹⁸O) or a radioactive isotope (e.g., ¹⁴C, ³H), the position of the label in the final natural product can be determined, providing direct evidence for the biosynthetic route. nih.govnih.gov

To investigate the biosynthesis of this compound, a series of labeling experiments could be designed. For instance, feeding the producing organism (the mushroom Russula sardonia) with [¹³C]-labeled acetate (B1210297) would be expected to result in a specific labeling pattern in this compound, consistent with the known assembly of FPP from acetyl-CoA via the mevalonate (B85504) pathway. isotope.com

More specific questions can be addressed with advanced precursors. For example, to confirm the origin of the furan ring's oxygen atom, the organism could be cultured in an atmosphere containing ¹⁸O₂ gas or in a medium enriched with H₂¹⁸O. Analysis of the resulting this compound by mass spectrometry would reveal whether the oxygen atom is derived from molecular oxygen or water, a key diagnostic for the involvement of an oxygenase enzyme. glbrc.org Such experiments have been crucial in studying the biosynthesis of furan fatty acids, where ¹⁸O₂ was confirmed as the source of the furan oxygen atom. glbrc.org

Furthermore, the use of specifically labeled farnesol (B120207) or other potential advanced intermediates could help to map the sequence of cyclizations and rearrangements. For example, feeding with FPP isotopologues could distinguish between different initial cyclization patterns and confirm the proposed germacrene-like intermediate. The resulting distribution of isotopes in the this compound skeleton would provide strong evidence for or against the hypothesized pathway. slideshare.netnih.gov

Computational and Theoretical Insights into Biosynthetic Rearrangements Relevant to this compound

In the absence of direct experimental evidence, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring and validating proposed biosynthetic pathways for complex natural products like terpenes. nih.govdergipark.org.trjst.go.jpnih.gov DFT calculations can be used to determine the relative energies of proposed intermediates and transition states, thereby assessing the feasibility of a hypothesized reaction cascade. nsf.govjst.go.jp

For this compound, DFT studies could be employed to investigate the complex carbocationic rearrangements that must occur to transform a simple precursor like FPP into the intricate tetracyclic skeleton. d-nb.info Such studies have been successfully used to analyze the biosynthesis of other complex terpenoids, often revealing that pathways proceed through stable carbocation intermediates and avoid high-energy species like secondary carbocations. jst.go.jpnih.gov Computational models can map the entire potential energy surface of the cyclization/rearrangement cascade, predicting the most likely sequence of events and even forecasting the stereochemical outcome. nih.govnih.gov

The formation of the 8-oxabicyclo[3.2.1]octane core via a proposed oxa- nih.govnih.gov Cope rearrangement is particularly amenable to computational investigation. DFT calculations could model this pericyclic reaction, both as a thermal process and within a model enzyme active site, to understand the energetic barriers and the role of enzymatic catalysis in promoting the rearrangement. rsc.orgucla.edu Such studies have been performed for other pericyclases, like chorismate mutase (which catalyzes a Claisen rearrangement) and Stig cyclases (which catalyze a Cope rearrangement), providing detailed mechanistic insights into how these enzymes accelerate reactions and control selectivity. ucla.edumasterorganicchemistry.com By applying these computational methods, a detailed and energetically vetted model for the biosynthesis of this compound can be constructed, guiding future experimental efforts to identify the responsible genes and enzymes. plos.orgresearchgate.net

Biological Activity and Mechanistic Insights of Furanether a

Antifeedant Activity of Furanether A and Its Ecological Significance

This compound is a naturally occurring compound that has demonstrated notable biological activity, particularly as a feeding deterrent. ontosight.aiacs.orgnih.gov This sesquiterpenoid, found in fungi of the Lactarius and Russula genera, plays a role in the chemical defense mechanisms of these organisms. thieme-connect.de The production of such bioactive compounds is a protective strategy evolved by mushrooms to defend their fruiting bodies from consumption by predators and parasites. mdpi.com The antifeedant properties of this compound and related sesquiterpenes are ecologically significant as they likely contribute to reducing insect attacks on the fungi that produce them, thereby enhancing their survival and reproductive success. thieme-connect.demdpi.com The first total synthesis of (±)-Furanether A was achieved in 13 linear steps, and the synthetic compound was confirmed to exhibit good antifeedant activity. acs.orgnih.gov

The precise molecular mechanisms underlying the antifeedant action of this compound are not yet fully elucidated in scientific literature. However, the activity of related sesquiterpene lactones often involves their ability to interact with biological molecules in herbivores. The chemical structure of these compounds, particularly the presence of reactive groups, can lead to covalent modification of nucleophilic sites in proteins, such as the sulfhydryl groups of cysteine residues. This interaction can disrupt the function of key proteins, including taste receptors or digestive enzymes in insects, leading to a deterrent effect. Further research is needed to determine the specific molecular targets and pathways affected by this compound.

Mechanistic Basis of this compound Antifeedant Action

Broader Biological Activities of Furan-Containing Scaffolds in Natural Products Research

The furan (B31954) moiety is a constituent of many natural products that exhibit a wide range of biological activities. Similarly, the lactarane sesquiterpene skeleton, to which this compound belongs, is associated with diverse pharmacological properties. ontosight.ai

Several sesquiterpenes related to this compound, isolated from fungi, demonstrate significant antifungal capabilities. researchgate.net These compounds contribute to the producing organism's defense against microbial competitors and pathogens. mdpi.com For instance, rufuslactone, a lactarane sesquiterpene from the mushroom Lactarius rufus, has shown antifungal activity against various plant pathogenic fungi. researchgate.netkib.ac.cn This activity highlights the potential of the lactarane scaffold in developing new antifungal agents. mdpi.comresearchgate.net

Table 1: Antifungal Activity of Selected Lactarane Sesquiterpenes

| Compound | Source Organism | Target Fungi | Reference |

| Rufuslactone | Lactarius rufus | Alternaria alternata, Fusarium graminearum | mdpi.com |

| Rufuslactone | Lactarius rufus | Plant pathogenic fungi | researchgate.netkib.ac.cn |

The lactarane sesquiterpene structural family is also a source of compounds with antibacterial activity. ontosight.ai Sesquiterpene lactones extracted from various plants have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. mdpi.com The lipophilic nature of these compounds is believed to facilitate the disruption of bacterial cell walls and membranes, a key aspect of their antibacterial mechanism. For example, sesquiterpene lactones from Cotula cinerea were effective against clinical isolates of Enterococcus faecalis. mdpi.com Similarly, compounds from Artemisia herba alba showed broad-spectrum antibacterial activity.

Table 2: Antibacterial Activity of Selected Sesquiterpene Lactones

| Compound(s) | Source Organism | Target Bacteria | Reference |

| Guaiantrienolides and Germacrenolides | Cotula cinerea | Enterococcus faecalis (clinical isolates) | mdpi.com |

| Sesquiterpene lactones | Artemisia herba alba | Pseudomonas aeruginosa, Klebsiella pneumoniae, Streptococcus pneumoniae, Streptococcus pyogenes | |

| Sesquiterpene lactones | Acanthospermum hispidum | Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) | mdpi.com |

The furan ring is a key structural motif in a multitude of synthetic and natural compounds that exhibit potent cytotoxic and anti-proliferative effects against various cancer cell lines. ontosight.aiutripoli.edu.ly Researchers have synthesized and evaluated numerous furan-based derivatives, demonstrating their potential as anticancer agents. mdpi.comeurekaselect.com These compounds can induce their effects through various mechanisms, including the inhibition of tubulin polymerization and the suppression of critical signaling pathways involved in cancer cell proliferation, such as PI3K/Akt and Wnt/β-catenin. mdpi.comeurekaselect.com For example, certain novel furan derivatives displayed significant cytotoxic activity against breast cancer (MCF-7), cervical cancer (HeLa), and colorectal cancer (SW620) cell lines. mdpi.comeurekaselect.com Benzo[b]furan derivatives have also been identified as potent antiproliferative agents. nih.gov

Table 3: Cytotoxic and Anti-proliferative Activity of Selected Furan-Based Derivatives

| Compound Class/Example | Target Cell Lines | Observed Effect / Potency (IC₅₀) | Reference |

| Novel Furan-based derivatives | MCF-7 (Breast Cancer) | Good cytotoxic activity (IC₅₀ = 2.96 μM for most active compound) | mdpi.com |

| Novel Furan derivatives | HeLa (Cervical Cancer), SW620 (Colorectal Cancer) | IC₅₀ values ranging from 0.08 to 8.79 μM (HeLa) | eurekaselect.com |

| Benzo[b]furan derivatives | L1210, FM3A/0, Molt4/C8, CEM/0, HeLa | Significant growth inhibition (IC₅₀ values from 16 to 24 nM for compound 10h) | nih.gov |

| Naphtho[2,3-b]furan-4,9-dione derivatives | HT-29 (Colorectal Cancer) | High to moderate anti-proliferative activity (IC₅₀ < 18.11 μM) | mdpi.com |

| 1,2-dihydronaphtho[2,1-b]furan derivatives | MDA-MB-468, MCF-7 (Breast Cancer) | Potent anti-proliferative activities | utripoli.edu.ly |

Analytical and Computational Studies of Furanether a

Advanced Spectroscopic Characterization Techniques for Furanether A Structure Elucidation

The definitive structural analysis of this compound and its derivatives relies on a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the complex structures of furan-containing compounds. nih.govnih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer initial insights into the chemical environment of hydrogen and carbon atoms within the molecule. nih.govresearchgate.net For more complex structures, two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. researchgate.net These methods reveal correlations between protons and carbons, allowing for the unambiguous assignment of signals and the piecing together of the molecular framework. researchgate.net In some cases, variable temperature ¹H NMR spectroscopy is employed to study the conformational dynamics of the molecule in different solvents. acs.org

Infrared (IR) spectroscopy complements NMR data by identifying the functional groups present in the molecule. numberanalytics.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds, providing a characteristic fingerprint of the compound. numberanalytics.com

Mass spectrometry (MS) is another critical tool, providing information about the molecular weight and elemental composition of this compound. uni-muenchen.de High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, further confirming the molecular formula. researchgate.net

For crystalline derivatives of this compound, single-crystal X-ray diffraction analysis offers the most definitive structural information. researchgate.netresearchgate.net This technique provides precise atomic coordinates, bond lengths, and bond angles, revealing the exact three-dimensional structure of the molecule in the solid state. uni-muenchen.deresearchgate.net

The data obtained from these diverse spectroscopic techniques are often integrated to build a comprehensive and accurate model of the this compound structure. In recent years, machine learning frameworks have been developed to aid in the automated elucidation of molecular structures from routine NMR spectra, potentially accelerating the characterization process for novel compounds like this compound. nih.govarxiv.org

Table 1: Spectroscopic Data for this compound and Related Compounds

| Technique | Information Provided |

| ¹H NMR | Provides information about the chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Reveals the chemical environment of carbon atoms in the molecule. |

| HSQC | Correlates directly bonded proton and carbon atoms. |

| HMBC | Shows correlations between protons and carbons separated by two or three bonds. researchgate.net |

| IR Spectroscopy | Identifies functional groups present in the molecule based on their vibrational frequencies. researchgate.net |

| Mass Spectrometry | Determines the molecular weight and elemental composition of the compound. |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline sample. researchgate.net |

Application of Computational Chemistry in this compound Research

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods to investigate molecular structures, properties, and reaction mechanisms. openaccessjournals.com These computational approaches complement experimental techniques by providing insights that can be difficult or impossible to obtain through laboratory work alone. solubilityofthings.com

Density Functional Theory (DFT) in Reaction Mechanism Elucidation for Furan (B31954) Syntheses

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to elucidate the mechanisms of various chemical reactions, including those for the synthesis of furan rings. nih.govrsc.org

DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. sioc-journal.cn This information allows for the mapping of the entire reaction pathway and the identification of the rate-determining step. rsc.org For instance, DFT studies have been instrumental in understanding the mechanisms of cycloaddition reactions involving furans, such as the Diels-Alder reaction. acs.orgscilit.com These studies can rationalize the observed regioselectivity and stereoselectivity of such reactions by analyzing the energies of different possible transition states. acs.org

Furthermore, DFT calculations can shed light on the role of catalysts in furan synthesis. For example, the mechanism of gold(III)-catalyzed synthesis of highly substituted furans has been investigated using DFT, revealing the intricate steps of the catalytic cycle. rsc.org Similarly, the mechanism of palladium-catalyzed [3+2] cycloaddition reactions to form furan derivatives has been explored, highlighting the role of the metal catalyst in facilitating the reaction. sioc-journal.cn

The insights gained from DFT studies can guide the design of new synthetic routes to furan-containing molecules like this compound, optimizing reaction conditions and improving yields.

Table 2: Applications of DFT in Furan Synthesis Research

| Application | Description |

| Reaction Mechanism Elucidation | Maps the energy profile of a reaction, identifying intermediates and transition states. sioc-journal.cn |

| Selectivity Prediction | Rationalizes and predicts the regioselectivity and stereoselectivity of reactions. acs.org |

| Catalyst Role Investigation | Clarifies the mechanism by which a catalyst facilitates a reaction. rsc.org |

| Guidance for Synthetic Design | Provides insights for the development of new and improved synthetic methods. |

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. nih.gov A key aspect of molecular modeling is conformational analysis, which aims to identify the stable, low-energy conformations of a molecule. arxiv.org Molecules are not static entities but can exist as a distribution of different spatial arrangements of their atoms. arxiv.org

For a molecule like this compound, which may possess flexible side chains or ring systems, understanding its conformational preferences is crucial. frontiersin.org Different conformations can exhibit distinct physical, chemical, and biological properties. Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of the molecule and identify the most probable conformations. arxiv.orgfrontiersin.org

Molecular dynamics simulations can provide further insights into the dynamic behavior of this compound, simulating the movement of atoms over time and revealing how the molecule explores different conformational states. These simulations can be particularly useful for understanding how the molecule might interact with other molecules, such as biological receptors.

The results of molecular modeling and conformational analysis can be correlated with experimental data, such as that from NMR spectroscopy, to validate the computational models and provide a more complete picture of the molecule's structure and behavior. frontiersin.org This integrated approach is powerful for understanding the structure-property relationships of complex molecules like this compound.

Future Directions and Research Perspectives on Furanether a

Advancements in Enantioselective Total Synthesis of Furanether A

The total synthesis of this compound has presented a considerable challenge to synthetic organic chemists, primarily due to its complex, rigid tetracyclic skeleton which includes a 1-methyl-8-oxabicyclo[3.2.1]octane moiety and two adjacent quaternary carbon centers. The first total synthesis of (±)-Furanether A was accomplished in 13 linear steps. acs.orgnih.gov A key innovation in this synthesis was a unique tandem C–H oxidation/oxa- acs.orgacs.org Cope rearrangement/aldol (B89426) cyclization sequence, which efficiently constructed the core structure in a single step. acs.orgnih.gov

Future research in this area will likely focus on developing more efficient and stereoselective synthetic routes. The pursuit of an enantioselective total synthesis, which would produce a single enantiomer of this compound, is a major goal. This would allow for a more precise investigation of its biological activities, as different enantiomers of a chiral molecule often exhibit distinct biological effects. Key areas for advancement include the development of novel catalytic methods and the exploration of new strategic bond formations to further streamline the synthesis.

Design and Evaluation of this compound Analogues with Tailored Bioactivity Profiles

The inherent biological activity of this compound, particularly its noted antifeedant properties, makes it an attractive scaffold for the design of new bioactive molecules. acs.orgnih.gov The synthesis of analogues, where specific parts of the this compound molecule are systematically modified, is a powerful strategy to understand structure-activity relationships (SAR). By altering functional groups and stereochemical centers, researchers can potentially enhance its potency, selectivity, and pharmacokinetic properties.

Future efforts will likely involve the creation of a diverse library of this compound analogues. These compounds will be evaluated through a battery of biological assays to identify derivatives with improved or novel activities. For instance, while the antifeedant properties are established, analogues could be screened for other potential applications, such as insecticidal, antifungal, or even therapeutic activities in human health. The synthesis of artemisinin-piperazine-furan ether hybrids, for example, has shown promising cytotoxic activity against human cancer cells. researchgate.net

Comprehensive Elucidation of this compound Biosynthetic Pathways

The biosynthesis of this compound in nature involves a complex cascade of enzymatic reactions. While the general class of enzymes involved, such as terpene cyclases, are known, the specific enzymes and the precise sequence of events leading to the formation of this compound's unique structure are not fully understood. Elucidating this biosynthetic pathway is a key area of future research.

Modern techniques in molecular biology and biochemistry, such as gene cluster identification and heterologous expression of biosynthetic genes, will be instrumental in this endeavor. nih.gov By identifying and characterizing the enzymes responsible for each step of the pathway, researchers can gain a deeper understanding of how nature constructs such a complex molecule. nih.gov This knowledge could also pave the way for the biocatalytic production of this compound and its analogues, offering a more sustainable and potentially more efficient alternative to chemical synthesis. The elucidation of the biosynthetic pathways of other complex natural products has revealed unexpected and novel enzymatic mechanisms. nih.gov

Emerging Applications of this compound and Derivatives in Agrochemicals and Bioregulators

The established antifeedant activity of this compound positions it and its derivatives as promising candidates for the development of new agrochemicals. researchgate.net C-fused furan (B31954) derivatives, a class of compounds to which this compound belongs, are recognized for their wide range of applications as agrochemicals and bioregulators. researchgate.net There is a growing demand for effective and environmentally benign crop protection agents, and natural products often provide excellent starting points for the development of such compounds.

Future research will focus on optimizing the antifeedant and potential insecticidal properties of this compound derivatives. This will involve field trials to assess their efficacy under real-world conditions and studies to understand their mode of action at the molecular level. Furthermore, the potential of these compounds as bioregulators, substances that can influence the growth and development of plants, is another exciting avenue for exploration.

Computational Approaches for Rational Design and Discovery of this compound-Inspired Molecules

Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design and discovery of new molecules. mdpi.comrsc.org These approaches can be used to predict the biological activity of virtual compounds, saving time and resources in the laboratory. mdpi.comrsc.org For this compound, computational methods can be employed to design new analogues with enhanced bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.